molecular formula C14H11NO4 B2748122 4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde CAS No. 750641-06-6

4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde

Cat. No. B2748122
CAS RN: 750641-06-6
M. Wt: 257.245
InChI Key: IJROCTSVYNQYGY-UHFFFAOYSA-N
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Description

The compound “4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde” seems to be a complex organic compound. It likely contains a benzene ring structure, given the presence of ‘benzene’ in its name . The ‘4-Methylphenoxy’ part suggests a methyl group (-CH3) and a phenoxy group (-OC6H5) attached to the benzene ring . The ‘3-nitro’ part indicates a nitro group (-NO2) attached to the benzene ring . The ‘carbaldehyde’ part suggests the presence of a formyl group (-CHO), which is characteristic of aldehydes .


Molecular Structure Analysis

The molecular structure of “4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde” would likely be complex due to the presence of multiple functional groups. A related compound, 4-methyl-phenoxyacetic acid, has been studied using density functional theory (DFT) method with 6–311++G(d,p) basis set .

Scientific Research Applications

Kinetic and Spectroscopic Studies

Research has demonstrated the use of nitrobenzene derivatives in studying the kinetic and spectroscopic characterization of enzyme systems. For instance, studies on the soluble methane monooxygenase enzyme system from Methylococcus capsulatus (Bath) have investigated the interactions among its components by monitoring the conversion of nitrobenzene to nitrophenol. This research provides insights into enzymatic reactions and their optimization for industrial applications (Liu et al., 1995).

Electrochemical Reduction Studies

The electrochemical behaviors of nitrobenzene and nitrophenol have been studied in various solvents, revealing complex reduction mechanisms. These findings are vital for the development of electrochemical sensors and for understanding the electrochemical properties of nitroaromatic compounds (Silvester et al., 2006).

Environmental Remediation

Nitrobenzene derivatives are key subjects in the study of environmental remediation techniques, such as the degradation of nitrophenol by lignin-degrading fungi. This research highlights the potential of biological methods for the treatment of nitroaromatic pollutants in the environment (Teramoto et al., 2004).

Photocatalytic Degradation

Studies on photocatalytic degradation of nitroaromatic compounds have shown that certain materials can effectively degrade pollutants like nitrophenol, contributing to cleaner water and soil. This research is crucial for the development of photocatalytic materials for environmental cleanup applications (Zhou et al., 2016).

Nonlinear Optical Properties

The synthesis and characterization of hydrazones related to nitroaromatic compounds have been explored for their nonlinear optical properties. These studies are significant for the advancement of optical materials for applications in photonics and optoelectronics (Naseema et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, 4-(4-Methylphenoxy)benzoic acid, suggests that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life .

Future Directions

While specific future directions for “4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde” are not available, research into related compounds such as 4-methyl-phenoxyacetic acid and its derivatives continues to be of interest due to their potential as bioactive herbicides .

properties

IUPAC Name

4-(4-methylphenoxy)-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJROCTSVYNQYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde

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